[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid
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Overview
Description
[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological and clinical applications. These compounds are structural isosters of naturally occurring nucleotides, which allows them to interact easily with biopolymers in living systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . Another method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes . The reaction conditions often include the use of N,N-dimethylformamide and sulfur to facilitate the formation of C-N bonds .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve high-pressure reactors and controlled temperature conditions. For instance, a mixture of o-phenylenediamine and glycine can be placed in a high-pressure reactor with hydrochloric acid, followed by heating at 120°C for 48 hours .
Chemical Reactions Analysis
Types of Reactions: [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and aromatic aldehydes . The conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic aldehydes can yield quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones .
Scientific Research Applications
[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzimidazole derivatives are known for their anticancer, antiviral, and antimicrobial properties . They are also used in the development of drugs for treating parasitic diseases .
Mechanism of Action
The mechanism of action of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with biopolymers in living systems. The compound can bind to specific molecular targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid include other benzimidazole derivatives, such as 2-phenylbenzimidazole and 2-(1H-benzimidazol-1-yl)-methylbenzoic acid .
Uniqueness: What sets this compound apart from other benzimidazole derivatives is its specific molecular structure, which allows it to interact uniquely with certain biological targets. This unique interaction can result in distinct biological activities and therapeutic potentials .
Properties
CAS No. |
856437-77-9 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C11H13N3O2/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16) |
InChI Key |
QEPUPEZXFURBLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)CC(=O)O |
Origin of Product |
United States |
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